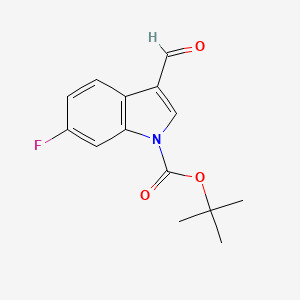

tert-butyl 6-fluoro-3-formyl-1H-indole-1-carboxylate

Description

tert-Butyl 6-fluoro-3-formyl-1H-indole-1-carboxylate is a fluorinated indole derivative functionalized with a formyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position.

Molecular Formula: C14H14FNO3 (inferred from bromo and iodo analogs, e.g., C14H14BrNO3 in ). Key Features:

- Fluoro substituent at position 6: Enhances electronegativity and influences ring electronics.

- Formyl group at position 3: A reactive site for nucleophilic additions or further functionalization.

- Boc protecting group: Improves solubility and stability during synthetic workflows .

This compound is likely a precursor in pharmaceutical or agrochemical synthesis, leveraging the indole scaffold’s versatility.

Properties

IUPAC Name |

tert-butyl 6-fluoro-3-formylindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO3/c1-14(2,3)19-13(18)16-7-9(8-17)11-5-4-10(15)6-12(11)16/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEIVKJKTYOYGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-fluoro-3-formyl-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole coreThe formyl group can be added using formylation reactions, such as the Vilsmeier-Haack reaction .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-fluoro-3-formyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed:

Oxidation: Formation of 6-fluoro-3-carboxy-1H-indole-1-carboxylate.

Reduction: Formation of 6-fluoro-3-hydroxymethyl-1H-indole-1-carboxylate.

Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 6-fluoro-3-formyl-1H-indole-1-carboxylate is used as a building block in the synthesis of more complex indole derivatives. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies .

Biology and Medicine: Indole derivatives, including this compound, have shown potential in various biological applications. They are investigated for their anticancer, antiviral, and antimicrobial properties. This compound can serve as a lead compound for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its unique structure allows for the development of novel materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl 6-fluoro-3-formyl-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, and proteins. The formyl group can act as a reactive site for covalent binding, while the fluorine atom can enhance binding affinity and selectivity. The indole core can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Fluorine’s electronegativity increases ring electron deficiency compared to bromine or iodine, altering reactivity in electrophilic substitutions.

- Regiochemistry : The position of substituents (e.g., formyl at 3 vs. 6) significantly impacts electronic properties and synthetic utility .

- Lipophilicity : Iodo and bromo derivatives exhibit higher XlogP values (~4) compared to fluoro analogs, affecting solubility and membrane permeability .

Computational and Physicochemical Data

| Property | tert-Butyl 6-Fluoro-3-formyl-1H-indole-1-carboxylate (Inferred) | tert-Butyl 6-Bromo-3-formyl-1H-indole-1-carboxylate | tert-Butyl 6-Fluoro-3-iodo-1H-indole-1-carboxylate |

|---|---|---|---|

| XlogP | ~3.5 (estimated) | 3.8 | 4.0 |

| TPSA (Ų) | ~50 | 50 | 40 |

| Hydrogen Bond Acceptors | 3 | 3 | 3 |

| Rotatable Bonds | 2 | 2 | 2 |

Notes:

- TPSA (Topological Polar Surface Area) : Higher in formyl-containing compounds due to the aldehyde’s polarity.

- Solubility: Fluorine’s electron-withdrawing effect may reduce aqueous solubility compared to hydroxyl or amino analogs .

Biological Activity

Tert-butyl 6-fluoro-3-formyl-1H-indole-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The indole core, along with the presence of a fluorine atom and a formyl group, contributes to its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical formula for this compound is . The structure comprises an indole ring substituted with a tert-butyl ester, a formyl group at the 3-position, and a fluorine atom at the 6-position. This combination allows for diverse chemical modifications, enhancing its potential as a lead compound in drug development.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The formyl group can act as a reactive site for covalent binding to enzymes, potentially inhibiting their activity.

- Receptor Interaction : The fluorine atom may enhance the binding affinity and selectivity towards various receptors, influencing signaling pathways.

- Hydrogen Bonding : The indole core facilitates π-π stacking interactions and hydrogen bonding, contributing to the compound's overall biological efficacy.

Biological Activities

Research indicates that indole derivatives, including this compound, exhibit a range of biological activities:

Anticancer Activity

Indole derivatives have been investigated for their anticancer properties. Studies suggest that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Properties

This compound has shown potential as an antimicrobial agent. Research highlights its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Indole derivatives are also noted for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making them candidates for treating inflammatory diseases .

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Tert-butyl 6-fluoro-1H-indole-1-carboxylate | Lacks formyl group | Limited compared to target compound |

| Tert-butyl 3-formyl-1H-indole-1-carboxylate | Lacks fluorine atom | Different reactivity profile |

| Tert-butyl 6-chloro-3-formyl-1H-indole-1-carboxylate | Contains chlorine instead of fluorine | Varies in chemical behavior |

The presence of both the fluorine atom and the formyl group in this compound enhances its reactivity and biological activity compared to other related compounds.

Case Studies

Several studies have documented the biological effects of indole derivatives:

- Anticancer Study : A study reported that an indole derivative exhibited significant cytotoxicity against various cancer cell lines, leading to further exploration of structure–activity relationships (SAR) involving substitutions at different positions on the indole ring .

- Antimicrobial Evaluation : Another research effort demonstrated that certain indole derivatives showed potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications could enhance their effectiveness .

Q & A

Basic: What are the standard synthetic routes for tert-butyl 6-fluoro-3-formyl-1H-indole-1-carboxylate, and how is the formylation step optimized?

The compound is typically synthesized via a two-step process: (1) introduction of the tert-butyl carbamate protecting group to the indole nitrogen, followed by (2) formylation at the 3-position. The formylation step often employs Vilsmeier-Haack conditions (POCl₃/DMF), as seen in analogous procedures for brominated indoles . Optimization involves controlling reaction temperature (0–5°C to room temperature) and stoichiometric ratios to minimize side reactions like over-halogenation. Post-formylation purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the aldehyde product .

Basic: How is the purity and structural integrity of the compound validated after synthesis?

Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to confirm molecular weight ([M+H]+ expected ~291.3 g/mol). Structural validation relies on H/C NMR: the aldehyde proton appears as a singlet at δ ~10.2 ppm, while the tert-butyl group shows a characteristic triplet at δ ~1.6 ppm (C(CH₃)₃). Crystallographic analysis (e.g., SHELXL refinement) can resolve ambiguities in planar conformation, particularly for the formyl and fluoro substituents .

Advanced: How can researchers address low yields during the formylation of 6-fluoroindole derivatives?

Low yields often stem from steric hindrance from the tert-butyl group or competing side reactions. Strategies include:

- Pre-activation : Using N-protected indoles (e.g., Boc) to enhance electrophilicity at the 3-position.

- Alternative reagents : Replacing DMF with N-methylformanilide to reduce acidity-driven decomposition.

- Temperature modulation : Gradual warming from −20°C to 25°C to improve regioselectivity.

Cross-referencing protocols from brominated analogs (e.g., 97% yield in ) suggests optimizing equivalents of POCl₃ and reaction time .

Advanced: What spectroscopic techniques resolve ambiguities in distinguishing 6-fluoro vs. 5-fluoro regioisomers?

F NMR is critical: the 6-fluoro isomer exhibits a distinct downfield shift (δ ~−110 ppm) compared to the 5-fluoro analog (δ ~−115 ppm). NOESY NMR can confirm spatial proximity between the formyl group and fluorine atom. High-resolution mass spectrometry (HRMS) further differentiates isomers via exact mass matching .

Basic: What safety precautions are recommended given limited toxicity data for this compound?

While acute toxicity data are unavailable, handling should follow protocols for reactive aldehydes:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Under nitrogen at −20°C in amber vials to prevent aldehyde oxidation .

Advanced: How can the compound’s electrophilic aldehyde group be leveraged in multi-step syntheses?

The formyl group participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Knoevenagel). For example, in , a similar aldehyde undergoes iminium activation for indole functionalization. Computational modeling (DFT) can predict reactivity at the aldehyde vs. competing sites (e.g., fluorine substitution) .

Advanced: What methodologies assess environmental stability and degradation pathways?

- Photodegradation : Expose to UV light (254 nm) and monitor via HPLC for aldehyde oxidation products.

- Hydrolytic stability : Test in buffered solutions (pH 3–10) to identify pH-sensitive degradation (e.g., tert-butyl deprotection).

- Soil mobility : Use OECD Guideline 121 to measure adsorption coefficients (Koc) .

Advanced: How can contradictory crystallographic data (e.g., bond angles) be resolved during structural refinement?

Discrepancies in bond angles (e.g., C3-formyl vs. indole ring planarity) require:

- High-resolution data : Collect at low temperature (100 K) to reduce thermal motion artifacts.

- SHELXL refinement : Apply restraints for similar bond lengths (e.g., C–F: 1.34 Å) and anisotropic displacement parameters. Cross-validate with DFT-optimized geometries .

Basic: What are the recommended storage conditions to prevent decomposition?

Store under inert gas (argon) at −20°C in anhydrous DMSO or sealed ampoules. Avoid prolonged exposure to light or moisture, which can hydrolyze the tert-butyl group or oxidize the aldehyde .

Advanced: How can computational tools predict reactivity for designing derivatives?

- DFT calculations : Optimize geometries (B3LYP/6-31G*) to identify electrophilic (formyl) and nucleophilic (indole π-system) sites.

- Molecular docking : Screen for binding affinity with biological targets (e.g., kinase inhibitors) using AutoDock Vina.

- QSAR models : Correlate substituent effects (e.g., fluorine position) with logP and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.